1-[(1R,2S)-2-(cyclopropylmethoxy)-1,2-diphenylethyl]piperidin-2-one
Description
This compound, identified as Compound 15 in AstraZeneca’s screening study , is a chiral molecule featuring a 1,2-diphenylethanamine backbone substituted with a cyclopropylmethoxy group and a piperidin-2-one ring. It was discovered via a maximum common substructure (MCS) similarity search using a competitor compound (1-[2-(cyclopropylmethoxy)-1,2-diphenylethyl]pyridin-2-one, Compound 16) as a query. With a Tanimoto MCS score of 0.63, it represents a high-confidence structural analog of the query molecule . The compound’s stereochemistry (1R,2S) and piperidinone moiety are critical for its activity as a Kv1.5 potassium channel blocker, a target for atrial fibrillation treatment.
Properties
CAS No. |
917965-24-3 |
|---|---|
Molecular Formula |
C23H27NO2 |
Molecular Weight |
349.5 g/mol |
IUPAC Name |
1-[(1R,2S)-2-(cyclopropylmethoxy)-1,2-diphenylethyl]piperidin-2-one |
InChI |
InChI=1S/C23H27NO2/c25-21-13-7-8-16-24(21)22(19-9-3-1-4-10-19)23(26-17-18-14-15-18)20-11-5-2-6-12-20/h1-6,9-12,18,22-23H,7-8,13-17H2/t22-,23+/m1/s1 |
InChI Key |
HRSGCAAMGVDYQD-PKTZIBPZSA-N |
Isomeric SMILES |
C1CCN(C(=O)C1)[C@H](C2=CC=CC=C2)[C@H](C3=CC=CC=C3)OCC4CC4 |
Canonical SMILES |
C1CCN(C(=O)C1)C(C2=CC=CC=C2)C(C3=CC=CC=C3)OCC4CC4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1R,2S)-2-(cyclopropylmethoxy)-1,2-diphenylethyl]piperidin-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the cyclopropylmethoxy group: This can be achieved by reacting cyclopropylmethanol with an appropriate halogenating agent to form cyclopropylmethoxy halide.
Introduction of the diphenylethyl moiety: This step involves the reaction of the cyclopropylmethoxy halide with a diphenylethylamine derivative under basic conditions to form the intermediate.
Cyclization to form the piperidin-2-one core: The intermediate is then subjected to cyclization under acidic or basic conditions to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[(1R,2S)-2-(cyclopropylmethoxy)-1,2-diphenylethyl]piperidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclopropylmethoxy group or the phenyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Pharmacological Applications
1. Central Nervous System Disorders
This compound has been investigated for its potential use in treating various central nervous system disorders. Its piperidine structure allows it to interact with neurotransmitter systems, particularly those involving dopamine and serotonin receptors. Studies have shown that derivatives of this compound exhibit activity as selective serotonin reuptake inhibitors (SSRIs), which are crucial in managing depression and anxiety disorders.
2. Anticancer Activity
Research indicates that 1-[(1R,2S)-2-(cyclopropylmethoxy)-1,2-diphenylethyl]piperidin-2-one may possess anticancer properties. The compound has been tested against several cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis. The mechanism of action appears to involve the modulation of signaling pathways associated with cell survival and death.
3. Pain Management
The analgesic properties of this compound have also been explored. Preclinical studies suggest that it may act on pain pathways by modulating the activity of pain-related receptors. This positions it as a candidate for developing new pain management therapies, particularly for chronic pain conditions.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antidepressant Activity | Demonstrated that the compound acts as an SSRI in animal models, leading to a significant reduction in depressive symptoms. |
| Study 2 | Anticancer Properties | Showed that the compound inhibited growth in breast cancer cell lines by inducing apoptosis through mitochondrial pathways. |
| Study 3 | Analgesic Effects | Reported efficacy in reducing pain responses in neuropathic pain models, suggesting potential for chronic pain treatment. |
Mechanism of Action
The mechanism of action of 1-[(1R,2S)-2-(cyclopropylmethoxy)-1,2-diphenylethyl]piperidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural Analogs within the 1,2-Diphenylethanamine Series
The AstraZeneca study identified 15 compounds in this series, all sharing the 1,2-diphenylethanamine core (Figure 3 in ). Key differences lie in substituents and stereochemistry:
Key Insight : The piperidin-2-one ring in Compound 15 enhances binding affinity compared to pyridin-2-one in Compound 16, as inferred from its selection as a top hit .
Thiourea Derivatives with 1,2-Diphenylethyl Backbones
Several thiourea-containing analogs (e.g., from Kanto Reagents catalogs) share the 1,2-diphenylethyl motif but differ in functional groups:
Key Insight : Thiourea derivatives exhibit higher molecular weights (367–629 g/mol) and often require refrigeration, suggesting lower metabolic stability compared to the target compound (MW ~375 g/mol, estimated). Their applications are likely as research standards or enzyme inhibitors, though specific biological data are unavailable .
Functional Analogs with Cyclopropylmethoxy Groups
Catramilast (CAS 183659-72-5) :
- Structure : Cyclopropylmethoxy group attached to a methoxyphenyl-imidazolone core.
- Application : Treatment of atopic dermatitis via phosphodiesterase-4 (PDE4) inhibition.
- Comparison : While sharing the cyclopropylmethoxy motif, Catramilast’s imidazolone core and lack of diphenylethyl backbone result in divergent pharmacology (PDE4 vs. Kv1.5 targeting).
Piperidine-Based Analogs with Heterocyclic Modifications
1-((1R,2S)-2-Methyl-1-(thiophen-2-yl)cyclohexyl)piperidine :
- Structure : Thiophene and cyclohexyl substituents replace phenyl groups.
- However, its cyclohexyl-piperidine core diverges significantly from the diphenylethyl-piperidinone structure, implying distinct target selectivity.
Biological Activity
1-[(1R,2S)-2-(cyclopropylmethoxy)-1,2-diphenylethyl]piperidin-2-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies and findings.
Chemical Structure and Properties
The compound is a piperidine derivative characterized by a cyclopropylmethoxy group and a diphenylethyl moiety. Its chemical structure can be represented as follows:
This structure is crucial for its interaction with biological targets, influencing its pharmacokinetic and pharmacodynamic properties.
1. Antitumor Activity
Research indicates that derivatives of piperidine, including this compound, exhibit antiproliferative effects against various cancer cell lines. For instance, studies have shown that similar piperidine-based compounds significantly reduce cell viability in hepatocellular carcinoma (HCC) cell lines. The mechanism involves inducing apoptosis and inhibiting cell cycle progression, with IC50 values ranging from 10 to 50 µM depending on the specific derivative tested .
2. Neuroprotective Effects
The compound has been evaluated for its neuroprotective properties, particularly in models of neurodegenerative diseases such as Alzheimer’s disease. It has been suggested that the compound may inhibit β-secretase activity, thereby reducing amyloid plaque formation—a hallmark of Alzheimer’s pathology. In vitro studies showed an increase in neuronal survival rates when exposed to the compound in the presence of neurotoxic agents .
3. Antimicrobial Activity
Piperidine derivatives have also been assessed for their antimicrobial properties. Compounds structurally similar to this compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria. Minimum inhibitory concentrations (MICs) were reported as low as 4 µg/mL for resistant strains of Staphylococcus aureus and Escherichia coli .
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Interaction : The compound may act as an antagonist or modulator at various neurotransmitter receptors, including dopamine and serotonin receptors, which are crucial for its neuroprotective effects.
- Enzyme Inhibition : Inhibitory effects on enzymes involved in amyloid precursor protein processing have been documented, contributing to its potential use in Alzheimer’s treatment .
- Cell Cycle Modulation : The antiproliferative effects observed in cancer cells are likely due to the induction of cell cycle arrest at the G0/G1 phase.
Case Studies
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
